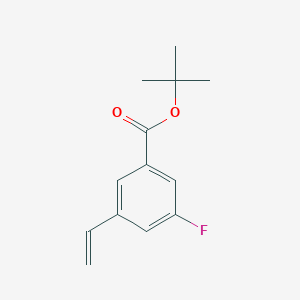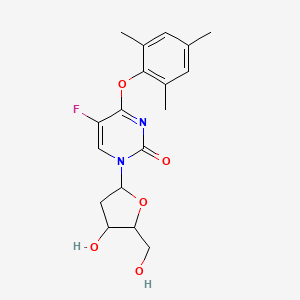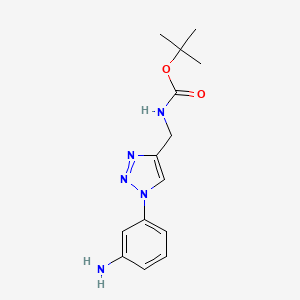![molecular formula C16H18N2O6 B12071153 [(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12071153.png)
[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a substituted oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate typically involves multiple steps:
Formation of the oxolane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diazinan-1-yl group: This step often involves nucleophilic substitution reactions where a suitable diazinan derivative is introduced.
Esterification with benzoic acid: The final step involves the esterification of the hydroxymethyl group with benzoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxolane ring can undergo reduction reactions, potentially leading to ring-opening or hydrogenation of double bonds if present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Formation of reduced oxolane derivatives.
Substitution: Introduction of new functional groups at the diazinan-1-yl position.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or mechanical strength.
Biology and Medicine
Drug Development: The compound’s structure allows for interactions with biological targets, making it a potential lead compound in drug discovery.
Biochemical Studies: It can be used as a probe to study enzyme mechanisms or as a substrate in biochemical assays.
Industry
Polymer Synthesis: The compound can be incorporated into polymer backbones, imparting specific properties to the resulting materials.
Surface Coatings: Its ester functionality allows for its use in surface modification and coating applications.
Mécanisme D'action
The mechanism by which [(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Catalysis: As a ligand, it can stabilize transition states or intermediates, facilitating catalytic cycles.
Materials: Its incorporation into materials can influence their physical properties through intermolecular interactions and structural modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- [(2R,3S,5R)-3-acetoxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl acetate
Uniqueness
[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for specialized applications in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C16H18N2O6 |
|---|---|
Poids moléculaire |
334.32 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C16H18N2O6/c19-9-12-11(24-15(21)10-4-2-1-3-5-10)8-14(23-12)18-7-6-13(20)17-16(18)22/h1-5,11-12,14,19H,6-9H2,(H,17,20,22)/t11-,12+,14+/m0/s1 |
Clé InChI |
ZZXDOFFDZPBYDJ-OUCADQQQSA-N |
SMILES isomérique |
C1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12071079.png)




![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine tosylate](/img/structure/B12071112.png)

![1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride](/img/structure/B12071126.png)

![4-{13-(3-{[Acetamido(amino)methylidene]amino}propyl)-5-hydroxy-7-[(1H-imidazol-5-yl)methyl]-1,8,11,14,19-pentaoxohexadecahydro-1H-3,6-methanopyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-10-yl}butanoic acid](/img/structure/B12071142.png)

![1-(Furo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B12071156.png)

